1-Methylnonyl stearate
Description
1-Methylnonyl stearate is a branched alkyl ester of stearic acid (octadecanoic acid). Structurally, it consists of a stearate group (C17H35COO−) esterified with 1-methylnonanol (a 10-carbon alcohol with a methyl branch at the first carbon). Such esters are typically used in industrial applications, including lubricants, plasticizers, and cosmetics, due to their hydrophobic and surfactant-like characteristics.
Properties
CAS No. |
55194-65-5 |
|---|---|
Molecular Formula |
C28H56O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
decan-2-yl octadecanoate |
InChI |
InChI=1S/C28H56O2/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-22-24-26-28(29)30-27(3)25-23-21-11-9-7-5-2/h27H,4-26H2,1-3H3 |
InChI Key |
RSLHDXJYFSXVNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)CCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-methylnonyl stearate with structurally or functionally related compounds, focusing on physical properties, chemical reactivity, and applications.
Magnesium Stearate
- Molecular Formula : Mg(C18H35O2)2
- Physical Properties : White powder, melting point ~88°C (decomposes above 200°C) .
- Applications : Widely used as a lubricant in pharmaceuticals. Its pseudo-polymorphic properties and impurities (e.g., magnesium oxide) can affect drug stability and compatibility with active pharmaceutical ingredients (APIs) .
Glyceryl Stearate
- Molecular Formula : C21H42O4
- Physical Properties : Wax-like solid, soluble in alcohols and oils but insoluble in water. Exhibits "plastic" flow between 20–50°C .
- Applications : Common in cosmetics as an emulsifier. Reacts via hydrolysis, glycerolysis, and autoxidation .
- Key Differences: Glyceryl stearate contains a glycerol backbone, enhancing its emulsifying properties compared to the purely hydrophobic this compound. It may also contain additives like BHT (up to 200 ppm) for stability .
Zinc Stearate
- Molecular Formula : Zn(C18H35O2)2
- Physical Properties : White powder, melting point 122–130°C, decomposes above 200°C. Low water solubility and high thermal stability .
- Applications : Used in plastics and rubber industries as a release agent.
- Key Differences: As a metal soap, zinc stearate has higher thermal stability than ester-based this compound. Its ionic nature also confers different lubricating mechanisms.
Methyl Stearate
- Molecular Formula : C19H38O2
- Physical Properties : Melting point ~39°C, used as a reference standard in chromatography .
- Applications : Intermediate in biodiesel production and surfactants.
- Key Differences: The shorter, unbranched methyl group in methyl stearate reduces steric hindrance compared to the branched 1-methylnonyl chain, affecting melting points and solubility.
Data Tables
Table 1: Comparative Physical Properties
| Compound | Molecular Formula | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|
| This compound* | C28H56O2 | ~40–50 (inferred) | Oils, organic solvents | Lubricants, cosmetics |
| Magnesium stearate | Mg(C18H35O2)2 | 88–200 (decomp.) | Insoluble in water | Pharmaceutical lubricant |
| Glyceryl stearate | C21H42O4 | 20–50 (plastic flow) | Alcohols, oils | Cosmetic emulsifier |
| Zinc stearate | Zn(C18H35O2)2 | 122–130 | Insoluble in water | Industrial release agent |
| Methyl stearate | C19H38O2 | 39 | Organic solvents | Biodiesel, reference standard |
*Inferred properties based on structural analogs.
Table 2: Reactivity and Stability
Key Research Findings
Branching Effects: Branched esters like this compound exhibit lower melting points and enhanced solubility in non-polar solvents compared to linear analogs (e.g., methyl stearate) due to disrupted crystal packing .
Lubricant Efficiency: Magnesium stearate’s lubricity is superior in pharmaceuticals but compromises tablet strength due to its lamellar structure. This compound’s branched structure may reduce such issues but requires empirical validation.
Cosmetic Compatibility: Glyceryl stearate’s emulsifying properties are unmatched in cosmetics, whereas this compound’s hydrophobicity suits anhydrous formulations.
Q & A
Q. How can coacervation techniques optimize phase-change materials (PCMs) with this compound?
- Methodological Answer :
- Encapsulate this compound in PMMA shells via coacervation .
- Optimize conditions (pH, temperature) using DSC to maximize latent heat (ΔH ≥ 180 J/g).
- Test thermal cyclability (≥1,000 cycles) for PCM stability .
Tables Referenced from Evidence
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